Azetidin-3-yl(4-(2-Fluorethyl)piperidin-1-yl)methanon

Übersicht

Beschreibung

Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H19FN2O and its molecular weight is 214.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hemmung der Monoacylglycerol-Lipase

Diese Verbindung wurde als reversibler, selektiver und potenter Hemmstoff der Monoacylglycerol-Lipase (MAGL) identifiziert . MAGL ist das geschwindigkeitsbestimmende Enzym, das für den Abbau des Endocannabinoids 2-Arachidonoylglycerol (2-AG) in Arachidonsäure und Glycerin verantwortlich ist . Die Hemmung des 2-AG-Abbaus führt zu einer Erhöhung von 2-AG, dem am häufigsten vorkommenden endogenen Agonisten der Cannabinoid-Rezeptoren CB1 und CB2 .

Management von neuropathischen Schmerzen

Aufgrund seiner Rolle als MAGL-Hemmstoff könnte diese Verbindung möglicherweise bei der Behandlung von neuropathischen Schmerzen eingesetzt werden . Durch die Hemmung von MAGL kann es das wichtigste Endocannabinoid 2-AG verstärken, das in Modellen neuropathischer Schmerzen eine Wirksamkeit gezeigt hat .

Arzneimittelentwicklung und -synthese

Piperidin-Derivate, wie z. B. diese Verbindung, gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie, wobei ihre Derivate in mehr als zwanzig Klassen von Arzneimitteln vorkommen .

Biologische Bewertung potenzieller Medikamente

Die pharmazeutischen Anwendungen von synthetischen und natürlichen Piperidinen, einschließlich dieser Verbindung, wurden in jüngsten wissenschaftlichen Fortschritten bei der Entdeckung und biologischen Bewertung potenzieller Medikamente behandelt .

Biologische Aktivität

Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone is a novel compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes existing research findings and provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

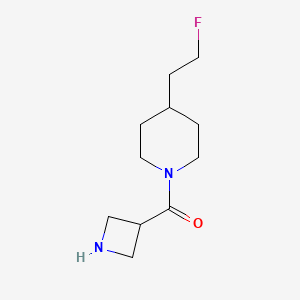

Chemical Structure and Properties

The compound features a unique structure composed of an azetidine ring and a piperidine ring with a fluorinated ethyl substituent. Its molecular formula is with a molecular weight of 214.28 g/mol . The presence of fluorine in the structure enhances lipophilicity and may influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H19FN2O |

| Molecular Weight | 214.28 g/mol |

| CAS Number | 2090611-42-8 |

| Purity | Min. 95% |

Anticancer Activity

Research indicates that compounds similar to Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone exhibit significant anticancer properties. For instance, derivatives containing azetidine structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and prostate cancers . The mechanism often involves interference with microtubule dynamics, leading to cell cycle arrest and apoptosis.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory properties of fluorine-substituted piperidines, which include the target compound. These compounds have demonstrated notable inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase (AChE), suggesting potential applications in managing conditions like diabetes and Alzheimer's disease .

Antiviral Activity

Azetidinone derivatives have also been evaluated for antiviral activity. For example, certain azetidinone compounds showed moderate inhibition against human coronaviruses and influenza viruses . This suggests that Azetidin-3-yl(4-(2-fluoroethyl)piperidin-1-yl)methanone may possess similar antiviral properties.

Case Study 1: Anticancer Efficacy

A study involving azetidinone derivatives demonstrated their ability to inhibit the proliferation of human breast cancer cells (MCF-7) at nanomolar concentrations. The compounds induced apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .

Case Study 2: Enzyme Inhibition Profile

In vitro studies on synthesized fluorinated piperidine derivatives revealed that several compounds exhibited competitive inhibition against α-glucosidase, with one compound showing an IC50 value significantly lower than the standard drug acarbose. This positions these derivatives as promising candidates for antidiabetic therapy .

Eigenschaften

IUPAC Name |

azetidin-3-yl-[4-(2-fluoroethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19FN2O/c12-4-1-9-2-5-14(6-3-9)11(15)10-7-13-8-10/h9-10,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEALFGXQBDUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCF)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.